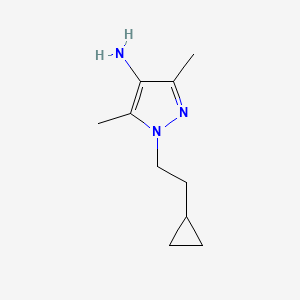![molecular formula C16H22Cl2N2O3 B13071921 1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride](/img/structure/B13071921.png)
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride is a synthetic organic compound with the molecular formula C16H22Cl2N2O3. It is known for its unique structure, which includes a benzodioxole moiety linked to a piperazine ring via a butynyl chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Alkylation: The benzodioxole moiety is then alkylated with a butynyl halide to form the intermediate compound.
Piperazine Coupling: The intermediate is coupled with 4-methylpiperazine under basic conditions to form the final product.
Dihydrochloride Formation: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
- 1-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-4-methylpiperazine
- 4-(1,3-benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine
Uniqueness
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride is unique due to its specific structural features, such as the benzodioxole moiety and the butynyl chain, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C16H22Cl2N2O3 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C16H20N2O3.2ClH/c1-17-7-9-18(10-8-17)6-2-3-11-19-14-4-5-15-16(12-14)21-13-20-15;;/h4-5,12H,6-11,13H2,1H3;2*1H |
InChIキー |
PNEXDSNCFVDUHC-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC#CCOC2=CC3=C(C=C2)OCO3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


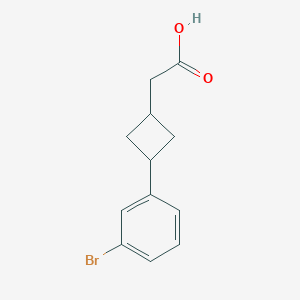
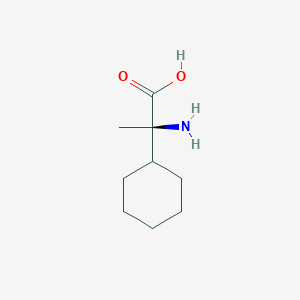
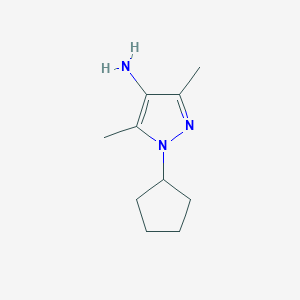


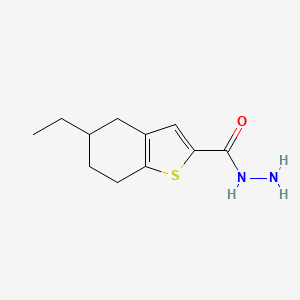
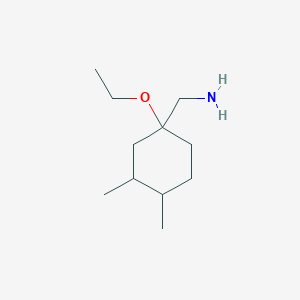
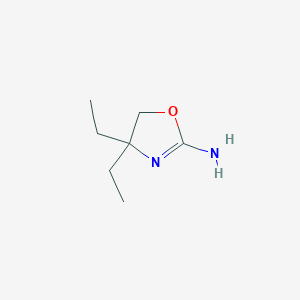
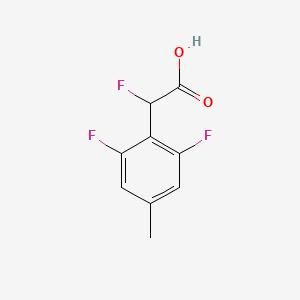
![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
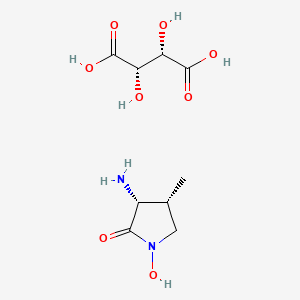
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)
![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
